2-Methoxypropandioic acid ethyl methyl ester

Description

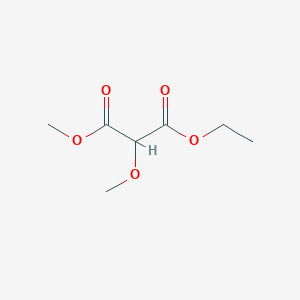

2-Methoxypropandioic acid ethyl methyl ester (hypothetical structure: (CH₃O)C(COOCH₂CH₃)(COOCH₃)) is a diester derivative of 2-methoxypropanedioic acid, featuring a methoxy group at the C2 position and ethyl and methyl ester groups on the two carboxylic acid moieties. The methoxy group enhances steric and electronic effects, influencing solubility and reactivity, while the ethyl and methyl ester groups modulate lipophilicity and metabolic stability. Such esters are typically synthesized via esterification reactions and are used in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable properties .

Properties

IUPAC Name |

1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKYCCJYDRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722258 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-40-0 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid. This process can lead to various changes in the body, depending on the specific targets of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxypropandioic acid ethyl methyl ester. Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis, and thus the bioavailability of the compound. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s action and efficacy.

Biological Activity

2-Methoxypropandioic acid ethyl methyl ester, also known as ethyl 2-methoxypropandioate, is an ester compound with potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 160.17 g/mol

- IUPAC Name : Ethyl 2-methoxypropandioate

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory capabilities.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Enzymes : The ester functional group allows for hydrolysis under physiological conditions, potentially releasing active metabolites that interact with enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways related to inflammation and metabolism.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various esters, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Anti-inflammatory Studies :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with the compound resulted in a marked reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests a promising role in managing inflammatory diseases.

-

Enzyme Inhibition :

- The compound was tested for its inhibitory effects on lipase enzymes involved in fat metabolism. Results showed competitive inhibition with an IC value indicating effective modulation of lipid metabolism.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique biological profile:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Competitive |

| Ethyl Acetate | Low | Minimal | Non-significant |

| Butyl Methacrylate | Moderate | Low | Competitive |

Scientific Research Applications

Organic Synthesis

Reactivity and Synthesis

The reactivity of 2-methoxypropandioic acid ethyl methyl ester can be attributed to its functional groups, allowing it to participate in a range of chemical reactions such as esterification, hydrolysis, and condensation reactions. These properties make it a valuable intermediate in organic synthesis, particularly in the production of more complex molecules.

Methods of Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of methoxy menthyl acetate with oxalic acid diethyl ester in the presence of sodium methylate as a catalyst. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .

Pharmaceutical Applications

Biological Activity

Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. Its ability to inhibit specific enzymes may have therapeutic implications for metabolic disorders . Further studies are needed to elucidate its full range of biological activities and potential applications in drug development.

Electrochemical Applications

Electrolyte Component

One significant application of this compound is as an additive in electrolyte compositions for lithium-ion batteries. It has been shown to improve the cycling performance of batteries by enhancing the stability and efficiency of the electrolyte solution. The compound can be incorporated into electrolyte formulations at concentrations ranging from 0.05 wt.% to 10 wt.% .

Performance Characteristics

The inclusion of this compound in electrolyte compositions helps reduce viscosity and improve low-temperature performance, making it suitable for various battery applications. Its effectiveness as an additive allows for the formulation of electrolytes that can operate efficiently even under challenging conditions .

Comparison with Similar Compounds

Ester Group Effects

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 2-mercapto-2-methylpropionate ) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Methyl 2-methoxypropanoate ). This impacts bioavailability and metabolic degradation.

- Diester vs. Monoester: The diester structure of this compound may enhance stability in hydrophobic environments, similar to lanostane-type triterpene diesters (e.g., compounds 1 and 2 in Ganoderma applanatum with IC₅₀ values <50 μmol·L⁻¹ for anti-inflammatory activity ).

Substituent Effects

- Phenolic Esters: Compounds like 5-O-caffeoylquinic acid methyl ester and Methyl ferulate demonstrate bioactivity tied to phenolic groups (e.g., antioxidant capacity), absent in aliphatic esters.

Q & A

Q. What safety protocols should be prioritized when handling 2-methoxypropandioic acid ethyl methyl ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95/N95 masks for low exposure and OV/AG/P99 respirators for high vapor concentrations .

- Environmental Controls: Prevent drainage contamination via secondary containment trays. Use fume hoods for synthesis steps involving volatile intermediates .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution and seek medical evaluation .

Q. What are the established synthetic routes for this compound?

Methodological Answer:

- Stepwise Esterification: Begin with methoxypropandioic acid. React with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester, followed by selective methylation using methyl iodide and a base (e.g., K₂CO₃) to preserve the methoxy group .

- Intermediate Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Confirm ester linkages (δ 4.1–4.3 ppm for ethyl-OCH₂, δ 3.7 ppm for methoxy) and absence of hydroxyl peaks .

- FT-IR: Validate ester C=O stretches (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Catalysis: Utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification. Reaction conditions: 30°C, toluene solvent, 48h (reported enantiomeric excess >90% in analogous esters) .

- Kinetic Resolution: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Adjust enzyme loading (5–10 wt%) to suppress racemization .

Q. What analytical challenges arise in quantifying degradation products of this compound under varying pH conditions?

Methodological Answer:

- Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C. Sample aliquots at 0, 24, 48h.

- LC-MS Analysis: Use a Q-TOF mass spectrometer in negative ion mode to detect hydrolysis products (e.g., methoxypropandioic acid, m/z 163.04). Quantify degradation via calibration curves (R² >0.99) .

- Data Interpretation: Acidic conditions (pH <4) favor ester hydrolysis, while alkaline conditions (pH >10) promote demethylation. Validate with control experiments .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- Experimental Validation: Re-measure logP via shake-flask method (octanol/water partitioning). Compare with computational predictions (e.g., XLogP3).

- Solubility Profiling: Use nephelometry in DMSO/water mixtures. Note discrepancies arising from polymorphic forms or residual solvents .

- Literature Cross-Reference: Prioritize data from NIST or PubChem, which standardize measurement protocols .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Kinetic Studies: Perform reactions with primary amines (e.g., benzylamine) in THF. Monitor via ¹H NMR to track ester conversion to amides.

- DFT Calculations: Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify rate-limiting steps. Methoxy groups reduce electrophilicity at the carbonyl carbon, slowing reactivity compared to non-substituted esters .

Q. How does the compound’s stability vary under thermal stress, and what decomposition pathways dominate?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 5°C/min to 300°C. Observe mass loss events correlating with ester decomposition (~200°C).

- GC-MS Profiling: Identify volatile decomposition products (e.g., methanol, ethylene glycol) formed via retro-aldor reactions. Calibrate with reference standards .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.